molecular formula C20H25N3O3S B2360363 1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea CAS No. 1170255-82-9

1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2360363
CAS No.: 1170255-82-9
M. Wt: 387.5
InChI Key: UTHABBCTUWAMAH-UHFFFAOYSA-N
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Description

1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
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Scientific Research Applications

Conformational Adjustments and Assembly

Research highlights the conformational adjustments and self-assembly processes in compounds with urea and thiourea derivatives. The study by Phukan and Baruah (2016) on urea and thiourea-based assemblies demonstrates how conformational adjustments can influence the formation of homodimeric hydrogen-bonded synthons, impacting the polymorphism and self-assembly processes in these compounds (Phukan & Baruah, 2016).

Synthesis and Biological Activities

A range of studies have focused on synthesizing various derivatives and analyzing their biological activities. Abdel-Rahman et al. (2021) investigated tetrahydrobenzo[b]thiophene derivatives, highlighting their potential as tubulin polymerization destabilizers with antitumor activities (Abdel-Rahman et al., 2021). Similarly, Petrovskii et al. (2017) synthesized a unique pyrrole-fused dibenzo[b,f][1,4]oxazepine derivative, demonstrating its strong blue emission properties (Petrovskii et al., 2017).

Novel Synthesis Methods

Research also includes the development of novel synthesis methods for these compounds. Shaabani et al. (2010) reported on a one-pot multicomponent reaction leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating an efficient approach to creating these complex structures (Shaabani et al., 2010).

Application in Drug Discovery

The role of these compounds in drug discovery and development is significant. Piccoli et al. (2012) explored the mechanisms of orexin-1 receptor antagonists in controlling compulsive food consumption, indicating the therapeutic potential of these compounds in treating eating disorders (Piccoli et al., 2012).

Properties

IUPAC Name

1-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-13(2)11-23-15-8-7-14(21-19(25)22-17-6-5-9-27-17)10-16(15)26-12-20(3,4)18(23)24/h5-10,13H,11-12H2,1-4H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHABBCTUWAMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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